3-Methylcyclobutene

Catalog No.
S15332945
CAS No.
1120-55-4
M.F
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclobutene

CAS Number

1120-55-4

Product Name

3-Methylcyclobutene

IUPAC Name

3-methylcyclobutene

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3

InChI Key

NFTHULPHIBKNNM-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C1

3-Methylcyclobutene is an organic compound with the molecular formula C5H8C_5H_8. It features a cyclobutene ring structure with a methyl group attached at the third carbon position. This compound is notable for its unique cyclic structure, which contributes to its reactivity and potential applications in various chemical processes. Its physical properties include a boiling point of approximately 80 °C and a density of about 0.81 g/cm³, making it a volatile liquid under standard conditions .

, primarily due to the strain in its four-membered ring. Key reactions include:

  • Electrocyclic Reactions: The compound can participate in electrocyclic ring-opening reactions, often influenced by substituents on the ring. For example, it can react with singlet methylene to form bicyclo[2,1,0]pentane and other isomers .
  • Diels-Alder Reactions: 3-Methylcyclobutene can act as a diene in Diels-Alder reactions, leading to the formation of larger cyclic compounds.
  • Polymerization: In the presence of Ziegler-Natta catalysts, 3-methylcyclobutene can polymerize, forming larger polymeric structures .

Synthesis of 3-methylcyclobutene can be accomplished through several methods:

  • Thermal Rearrangement: One common method involves the thermal rearrangement of methylenecyclobutane, where heat induces the formation of 3-methylcyclobutene through bond rearrangements .
  • Electrocyclic Reactions: Another method is through electrocyclic ring-opening reactions involving substituted cyclobutenes or related precursors.
  • Direct Synthesis: Various synthetic routes have been developed that utilize different starting materials and conditions to yield 3-methylcyclobutene with varying degrees of efficiency and selectivity .

3-Methylcyclobutene has several notable applications:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the production of larger cyclic compounds and polymers.
  • Material Science: Due to its ability to polymerize, it is explored for use in developing new materials with unique properties.
  • Research

Research on interaction studies involving 3-methylcyclobutene primarily focuses on its reactivity with other chemical species. These studies often examine how substituents affect reaction pathways and product distributions. For instance, the presence of different functional groups can significantly alter the reactivity and stability of 3-methylcyclobutene during polymerization or electrophilic addition reactions .

Several compounds share structural similarities with 3-methylcyclobutene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
CyclobuteneFour-membered ringBasic structural form without substituents
1-MethylcyclobuteneFour-membered ringMethyl group at the first carbon
MethylenecyclobutaneFive-membered ringContains a double bond; precursor to 3-methylcyclobutene
Bicyclo[2.1.0]pentaneBicyclic structureFormed from reactions involving cyclobutenes

Uniqueness of 3-Methylcyclobutene

What sets 3-methylcyclobutene apart from these similar compounds is its specific arrangement of atoms that allows for distinct reactivity patterns and potential applications in material science and organic synthesis. Its unique cyclobutane framework combined with a methyl substituent creates opportunities for varied chemical transformations that are not as readily available in its analogs.

XLogP3

1.7

Exact Mass

68.062600255 g/mol

Monoisotopic Mass

68.062600255 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-11

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